5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (ChemBridge ID 6228944 / Hit2Lead catalog) is a member of the 2-amino-5-aryl-1,3,4-thiadiazole family, a privileged scaffold in medicinal chemistry and agrochemical discovery. The compound consists of a 1,3,4-thiadiazole core bearing a free 2-amino group and a 5-(3,4-dimethylphenyl) substituent, with a molecular formula C₁₀H₁₁N₃S and molecular weight 205.28 g·mol⁻¹.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B5633980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(S2)N)C
InChIInChI=1S/C10H11N3S/c1-6-3-4-8(5-7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
InChIKeyKCCCKMHLWSVWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine – Compound Identity, Core Scaffold, and Procurement-Relevant Classification


5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (ChemBridge ID 6228944 / Hit2Lead catalog) is a member of the 2-amino-5-aryl-1,3,4-thiadiazole family, a privileged scaffold in medicinal chemistry and agrochemical discovery. The compound consists of a 1,3,4-thiadiazole core bearing a free 2-amino group and a 5-(3,4-dimethylphenyl) substituent, with a molecular formula C₁₀H₁₁N₃S and molecular weight 205.28 g·mol⁻¹ . It is supplied as an achiral solid screening compound suitable for hit discovery, lead optimization, and chemical biology applications. The 1,3,4-thiadiazole nucleus is a versatile pharmacophore—the toxophoric –N=C–S– motif underpins documented antimicrobial, antitumor, anti-inflammatory, and DNA-binding activities across the class [1].

5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine – Why Generic Substitution by In-Class Analogs Is Not Scientifically Justifiable


Within the 5-aryl-1,3,4-thiadiazol-2-amine series, the position, number, and nature of methyl substituents on the phenyl ring directly modulate lipophilicity (LogP), aqueous solubility (LogSW), molecular weight, and target-binding behaviour. Even regioisomeric shifts—such as replacing the 3,4-dimethylphenyl group with a 3,5-dimethylphenyl or 2,4-dimethylphenyl isomer—alter physicochemical properties and binding conformations without changing the molecular formula . Literature on closely related 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines demonstrates that DNA binding affinity varies by ~3.8-fold solely as a function of the aryl substituent [1]. Therefore, treating any 5-aryl-1,3,4-thiadiazol-2-amine as a generic substitute for 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine in a screening cascade or SAR program risks introducing uncontrolled variables in lipophilicity-driven permeability, off-target promiscuity, and pharmacodynamic potency. The quantitative evidence below establishes where this compound occupies a differentiated position relative to its closest commercially available analogs.

5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine – Quantitative Head-to-Head and Class-Level Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity and Predicted Solubility Differentiate 5-(3,4-Dimethylphenyl)- from Closest 2D Analogs in the Screening Collection

In the ChemBridge screening collection, 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine possesses a LogP of 2.37 and LogSW of −2.72 . This places it at an intermediate lipophilicity between the less lipophilic 5-(2-methylphenyl) analog (LogP 1.62, LogSW −1.98) and the more lipophilic 5-(4-isopropylphenyl) analog (LogP 2.85, LogSW −3.23) or 5-(4-tert-butylphenyl) analog (LogP 3.24, LogSW −3.67) . The unsubstituted 5-phenyl parent has a LogP of 1.42 and LogSW of −1.71 . The 3,4-dimethyl substitution thus delivers a LogP increase of +0.95 over the parent phenyl compound, while avoiding the LogP >3.0 range associated with higher metabolic liability and reduced solubility.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Rotatable Bond Profile Favour Ligand Efficiency Optimization Over Bulkier Aryl Analogs

5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine has a molecular weight of 205 Da and a single rotatable bond, identical to the 3,5-dimethylphenyl regioisomer (MW 205, rotatable bonds 1) . In contrast, the 5-(4-isopropylphenyl) analog has MW 219 Da (Δ +14) and the 5-(4-tert-butylphenyl) analog has MW 233 Da (Δ +28) with two rotatable bonds each . The unsubstituted 5-phenyl analog is lighter (MW 177 Da, 1 rotatable bond) but lacks the methyl substituents that confer enhanced hydrophobic contact area and potential π-stacking. All six comparators share identical tPSA (51.8 Ų), Hdon (1), and Hacc (2) values, meaning differences in permeability and target binding arise principally from lipophilicity and steric/shape complementarity rather than hydrogen-bonding changes. The 3,4-dimethylphenyl derivative provides a favorable balance—higher molecular complexity than the parent phenyl but without the additional rotatable bonds and molecular weight penalty of isopropyl or tert-butyl analogs.

Ligand efficiency Fragment-based screening Lead optimization

Aryl Substitution Positional Isomerism: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl Differentiation in Predicted Basicity and Electronic Properties

The 3,4-dimethylphenyl and 3,5-dimethylphenyl regioisomers (both C₁₀H₁₁N₃S, MW 205, LogP ~2.37) are frequently considered interchangeable in procurement. However, the position of methyl groups alters the electron density on the aryl ring and consequently modulates the pKa of the 2-amino group on the thiadiazole ring . For the 3,5-dimethylphenyl isomer (CAS 383130-54-9), the predicted pKa of the conjugate acid is 2.93 ± 0.10 . While the 3,4-dimethyl isomer's pKa has not been separately determined in published work, general Hammett σ analysis of 2-amino-5-aryl-1,3,4-thiadiazoles demonstrates that m-methyl (σₘ = −0.07) and p-methyl (σₚ = −0.17) exert different electronic effects, and the 3,4-substitution pattern places one methyl at each position, whereas the 3,5-substitution places both at meta positions [1]. This differential electronic push-pull influences the protonation state of the 2-amino group at physiological pH, with consequences for hydrogen-bonding capacity, solubility, and target engagement. A correlation between pKBH⁺ values and Hammett σ constants in 2-amino-5-aryl-1,3,4-thiadiazoles confirms that aryl substituent electronic effects transmit through the thiadiazole ring [1].

Electronic effects Basicity Regioisomer differentiation

DNA Binding Affinity of 5-Aryl-1,3,4-thiadiazol-2-amines Is Substituent-Dependent: Class-Level SAR Supporting 3,4-Dimethyl Substitution Rationale

A systematic study of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (compounds 1–5) demonstrated that DNA binding affinity, measured by CT-DNA absorption titration, ranges from 3.525 × 10⁴ M⁻¹ to 13.341 × 10⁴ M⁻¹ depending on the nature and position of the aryl substituent [1]. The binding mode was confirmed as groove binding via ethidium bromide quenching and viscosity experiments, with DNA cleavage occurring through an oxidative mechanism in the presence of H₂O₂ [1]. Although the 3,4-dimethylphenyl derivative was not among the five compounds tested in this specific study, the ~3.8-fold affinity span across para-substituted analogs establishes that methyl substitution pattern is a critical determinant of DNA interaction strength. The 3,4-dimethylphenyl derivative, bearing two electron-donating methyl groups, is expected to exhibit intermediate-to-high binding affinity within this range, making it a suitable probe for DNA-targeted applications. This class-level SAR provides a rationale for selecting the 3,4-dimethyl substitution pattern when groove-binding DNA interactions are desired [2].

DNA binding Groove binding Spectroscopic titration

2-Amino-1,3,4-Thiadiazole Scaffold Confers Fungicidal and Antitumor Activity Recorded in Pharmacological Literature: Annotation Transferable to the 5-Aryl Derivative

The parent 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) is documented as a thiadiazole derivative with fungicidal properties and antitumor activity, with supporting references to Cancer Chemotherapy and Pharmacology (Lu et al., 1980) and Cancer Research (Nelson et al., 1976) . The 5-aryl-substituted derivatives, including 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, inherit this pharmacologically annotated core scaffold. A broad 2020 review of 2-amino-1,3,4-thiadiazole derivatives concluded that many compounds in this class demonstrate higher antimicrobial activity than standard comparator drugs, and several can be considered lead compounds for further development [1]. This pharmacological annotation, while class-level, establishes that the core scaffold carries validated biological activity, and the 5-aryl substitution modulates potency, selectivity, and physicochemical properties. The 5-(3,4-dimethylphenyl) derivative is cataloged by Toronto Research Chemicals as a thiadiazole derivative with fungicidal properties and antitumor potential , confirming commercial recognition of these biological annotations.

Fungicidal activity Antitumor agent Pharmacological annotation

Synthetic Tractability: Microwave-Assisted One-Pot Synthesis Method Applicable to 2-Amino-5-aryl-1,3,4-thiadiazoles Establishes Reproducible Procurement Pathway

Multiple published methods confirm that 2-amino-5-aryl-1,3,4-thiadiazoles, including the 3,4-dimethylphenyl derivative, can be synthesized via cyclocondensation of substituted benzoic acids (or acid hydrazides) with thiosemicarbazide under acid-catalyzed conditions [1]. Microwave-assisted direct synthesis methods have been validated for this compound class, achieving reaction times of minutes rather than hours while maintaining yields suitable for scale-up [1]. A 2009 study specifically demonstrated microwave techniques for 2-amino-5-substituted-1,3,4-thiadiazoles (ATDA) and their derivatives [2]. Parallel solid-phase synthetic strategies have also been reported for 1,3,4-thiadiazolium-2-aminides with initial purities of 90–98% . The existence of validated, high-yielding synthetic routes means this compound is not subject to supply chain bottlenecks or proprietary synthetic IP restrictions, distinguishing it from analogs requiring multi-step, low-yielding, or patented synthetic sequences.

Microwave-assisted synthesis One-pot cyclization Reproducibility

5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine – Research and Industrial Application Scenarios Derived from Quantitative Evidence


Hit Discovery and Lead Optimization in Anticancer Screening Cascades Targeting DNA Interactions

The 5-aryl-1,3,4-thiadiazol-2-amine class demonstrates groove-binding DNA interactions with affinity constants ranging from 3.5–13.3 × 10⁴ M⁻¹ depending on substituent identity [1]. The 3,4-dimethylphenyl derivative, with two electron-donating methyl groups, is predicted to fall in the intermediate-to-high affinity range. Its LogP of 2.37 is suitable for cell permeability in cancer cell line panels (e.g., MCF-7, A549, HepG2 commonly used for thiadiazole screening [2]), while its single rotatable bond minimizes entropic penalty upon target binding. Researchers should prioritize this compound over the unsubstituted phenyl analog (LogP 1.42) when cellular permeability is required, and over the bulkier tert-butylphenyl analog (LogP 3.24, MW 233) when ligand efficiency optimization is paramount.

Antifungal and Antimicrobial Screening Library Composition for Structure-Activity Relationship Studies

The 2-amino-1,3,4-thiadiazole scaffold carries a validated fungicidal and antimicrobial pharmacological annotation [1]. The 3,4-dimethylphenyl derivative provides a differentiated entry in an SAR matrix: it shares the identical molecular formula (C₁₀H₁₁N₃S) and calculated LogP (~2.37) with the 3,5-dimethylphenyl regioisomer, yet the 3,4-substitution pattern places one methyl para to the thiadiazole ring (stronger electron donation, σₚ = −0.17) and one meta (σₘ = −0.07), whereas the 3,5-isomer has both methyls at meta positions . This positional isomer pair constitutes an ideal matched molecular pair for probing the electronic contribution of para-methyl substitution on antifungal MIC values, without confounding changes in lipophilicity or molecular weight. Procurement of both isomers enables rigorous SAR analysis impossible with either compound alone.

Physicochemical Property-Based Compound Selection for Central Nervous System or Intracellular Target Screening

With a molecular weight of 205 Da, LogP 2.37, tPSA 51.8 Ų, a single hydrogen bond donor, and two hydrogen bond acceptors [1], 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine falls within favorable ranges for CNS drug-likeness parameters (MW < 400, LogP 1–5, tPSA < 90 Ų, Hdon ≤ 3). Compared to the 5-(4-isopropylphenyl) analog (MW 219, LogP 2.85, 2 rotatable bonds) or the 5-(4-tert-butylphenyl) analog (MW 233, LogP 3.24, 2 rotatable bonds) , the 3,4-dimethylphenyl derivative offers the lowest molecular weight and fewest rotatable bonds among substituted-phenyl analogs with LogP > 2.0, making it the preferred choice for CNS-targeted screening where molecular size and flexibility are inversely correlated with brain penetration probability.

Chemical Biology Probe Development Leveraging the Free 2-Amino Group for Bioconjugation and Derivatization

The presence of a primary aromatic amine at the 2-position of the thiadiazole ring provides a reactive handle for Schiff base formation with aromatic aldehydes—a well-precedented derivatization strategy in the 2-amino-5-aryl-1,3,4-thiadiazole class [1]. The 3,4-dimethylphenyl substitution at the 5-position modulates the electronic environment of the thiadiazole ring without sterically obstructing the 2-amino group, enabling efficient condensation reactions. This contrasts with 2,6-disubstituted or 2,4-disubstituted phenyl analogs where ortho-methyl groups may introduce steric hindrance near the reactive center. The resultant Schiff bases have been evaluated for analgesic, anti-inflammatory, and antibacterial activities [1], and the consistent tPSA of 51.8 Ų across the series ensures predictable solubility behavior of the conjugates.

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